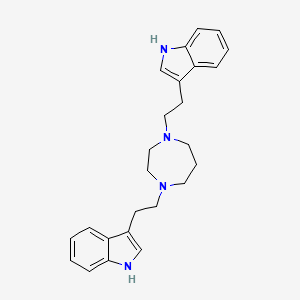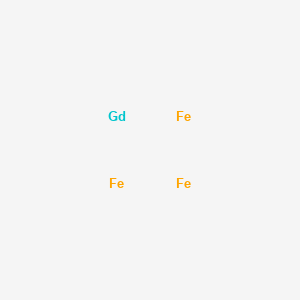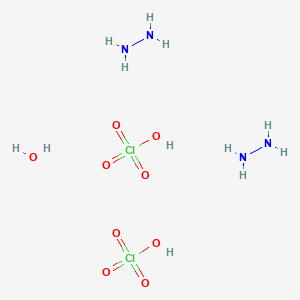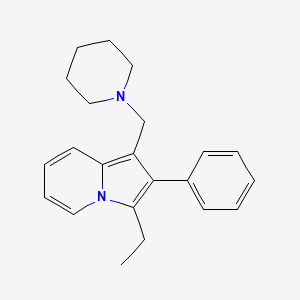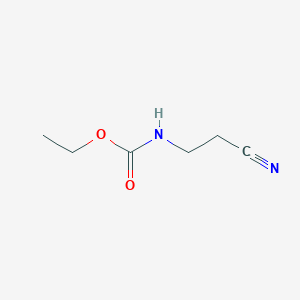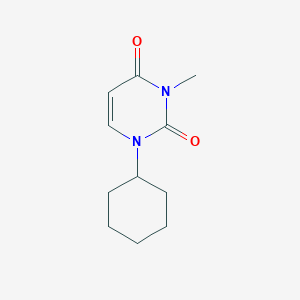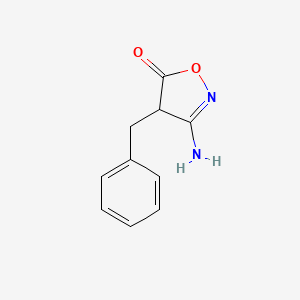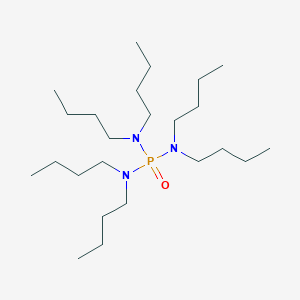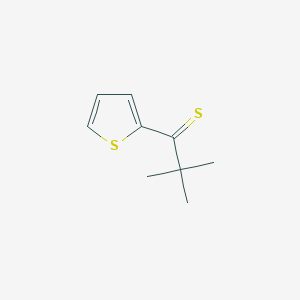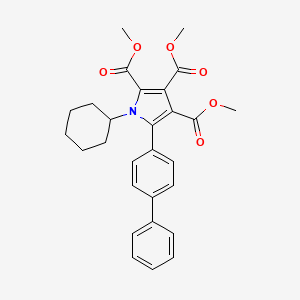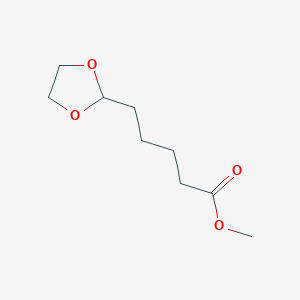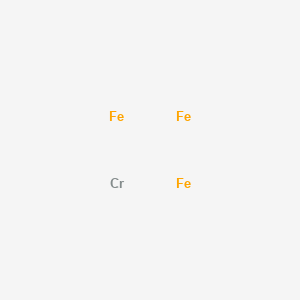
Chromium;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium and iron are two essential elements in the periodic table, known for their significant roles in various industrial and biological processes. Chromium is a lustrous, hard, and brittle transition metal with the atomic number 24, while iron is a metal in the first transition series and is the most common element on Earth by mass . When combined, chromium and iron form various alloys, such as stainless steel, which are highly valued for their strength, corrosion resistance, and other desirable properties .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of chromium-iron alloys typically involves the reduction of chromite ore (FeCr₂O₄) using carbon or silicon in a high-temperature furnace. The reaction conditions include temperatures ranging from 1500°C to 1600°C . The process can be summarized as follows:
[ \text{FeCr}_2\text{O}_4 + 4\text{C} \rightarrow \text{Fe} + 2\text{Cr} + 4\text{CO} ]
Industrial Production Methods
Industrial production of chromium-iron alloys, such as ferrochrome, involves smelting chromite ore in an electric arc furnace. The process includes the following steps :
Crushing and Grinding: The chromite ore is crushed and ground to enhance its surface area.
Reduction: The ground ore is mixed with carbon and heated in an electric arc furnace to reduce the chromium and iron oxides to their metallic forms.
Refining: The molten metal is refined to remove impurities and achieve the desired composition.
化学反応の分析
Types of Reactions
Chromium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
-
Oxidation: : Chromium and iron can be oxidized to form their respective oxides. For example: [ 4\text{Cr} + 3\text{O}_2 \rightarrow 2\text{Cr}_2\text{O}_3 ] [ 4\text{Fe} + 3\text{O}_2 \rightarrow 2\text{Fe}_2\text{O}_3 ]
-
Reduction: : Chromium and iron oxides can be reduced using carbon or hydrogen: [ \text{Cr}_2\text{O}_3 + 3\text{C} \rightarrow 2\text{Cr} + 3\text{CO} ] [ \text{Fe}_2\text{O}_3 + 3\text{H}_2 \rightarrow 2\text{Fe} + 3\text{H}_2\text{O} ]
-
Substitution: : Chromium and iron can form various substitution compounds with other elements, such as forming alloys with nickel or manganese.
Common Reagents and Conditions
Common reagents used in these reactions include carbon, hydrogen, and various acids and bases. The reaction conditions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include chromium and iron oxides, ferrochrome, and various chromium-iron alloys. These products are used in a wide range of applications, from stainless steel production to catalysts in chemical reactions .
科学的研究の応用
Chromium-iron compounds have numerous scientific research applications across various fields :
Chemistry: Chromium-iron alloys are used as catalysts in various chemical reactions, including the production of synthetic fuels and the reduction of nitrogen oxides in exhaust gases.
Biology: Chromium is an essential trace element in the human diet, playing a role in glucose metabolism. Iron is crucial for oxygen transport in the blood as a component of hemoglobin.
Medicine: Chromium supplements are used to manage blood sugar levels in diabetic patients. Iron supplements are used to treat anemia.
Industry: Chromium-iron alloys are used in the production of stainless steel, which is widely used in construction, automotive, and aerospace industries due to its strength and corrosion resistance.
作用機序
The mechanism of action of chromium and iron compounds involves their interaction with various molecular targets and pathways :
Chromium: Chromium (III) enhances insulin sensitivity by interacting with the insulin receptor and promoting glucose uptake in cells. It also acts on the beta subunit of mitochondrial ATP synthase, influencing cellular energy production.
Iron: Iron is essential for the production of hemoglobin, which transports oxygen in the blood. It also plays a role in various enzymatic reactions involved in energy production and DNA synthesis.
類似化合物との比較
Chromium and iron can be compared with other transition metals, such as nickel and manganese, which also form important alloys and have significant industrial applications :
Nickel: Like chromium, nickel is used to produce stainless steel and other corrosion-resistant alloys. nickel alloys are often more expensive and have different mechanical properties.
Manganese: Manganese is used in steel production to improve hardness and strength. It also forms various oxides and compounds with unique catalytic properties.
Chromium-iron alloys are unique due to their combination of high strength, corrosion resistance, and cost-effectiveness, making them indispensable in many industrial applications .
特性
CAS番号 |
12017-85-5 |
|---|---|
分子式 |
CrFe3 |
分子量 |
219.53 g/mol |
IUPAC名 |
chromium;iron |
InChI |
InChI=1S/Cr.3Fe |
InChIキー |
OEWHVORYNNKPEZ-UHFFFAOYSA-N |
正規SMILES |
[Cr].[Fe].[Fe].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


